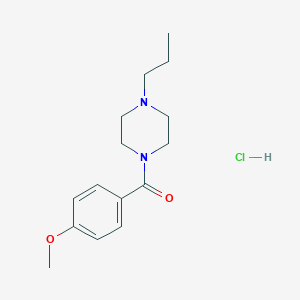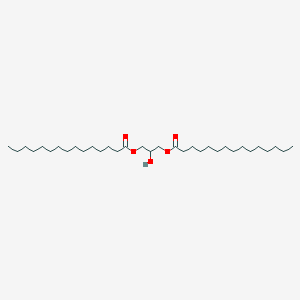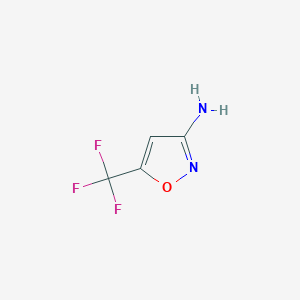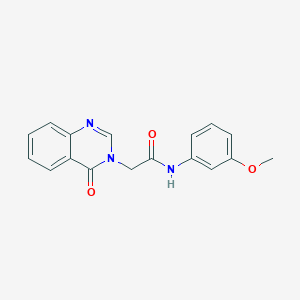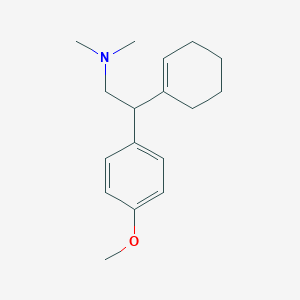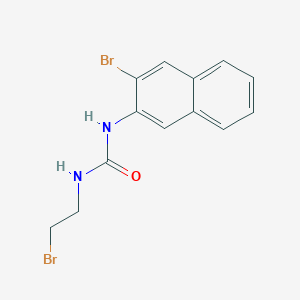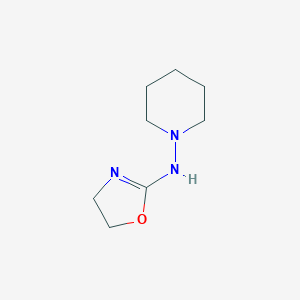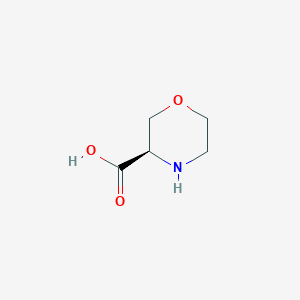
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride is a chemical compound that is widely used in scientific research. This compound is also known as TMC and is a derivative of naphthalene. TMC is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of TMC involves the reaction of the carbonyl group with ROS, which leads to the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. TMC is highly specific for ROS and does not react with other cellular components, which makes it an ideal probe for the detection of ROS.
Efectos Bioquímicos Y Fisiológicos
TMC has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of TMC is its high sensitivity and selectivity for ROS detection. It is also a non-toxic compound that can be easily synthesized in the laboratory. However, TMC has limitations in terms of its stability and solubility. It is sensitive to light and air, and it can degrade over time. TMC is also insoluble in water, which limits its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of TMC in scientific research. One potential application is in the development of new drugs for the treatment of ROS-related diseases, such as cancer and cardiovascular disease. TMC can be used as a screening tool for the identification of compounds that can reduce ROS levels in living cells and tissues. Another potential application is in the development of new imaging techniques for the detection of ROS in vivo. TMC can be conjugated to other imaging agents, such as nanoparticles or magnetic resonance imaging (MRI) contrast agents, to create new imaging probes for the detection of ROS in living organisms.
Conclusion:
In conclusion, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride is a versatile compound that has a wide range of applications in scientific research. Its high sensitivity and selectivity for ROS detection make it an ideal probe for the study of oxidative stress and related diseases. TMC has the potential to be used in the development of new drugs and imaging techniques for the detection and treatment of ROS-related diseases.
Métodos De Síntesis
The synthesis of TMC involves the reaction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride. This reaction produces TMC as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
TMC is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. TMC is a highly sensitive and selective probe for the detection of ROS, and it has been used in various studies to monitor the levels of ROS in living cells and tissues.
Propiedades
Número CAS |
104224-50-2 |
|---|---|
Nombre del producto |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride |
Fórmula molecular |
C15H19ClO |
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C15H19ClO/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3 |
Clave InChI |
CPWIUCQCJRWWTH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)Cl)(C)C)C |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)C(=O)Cl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





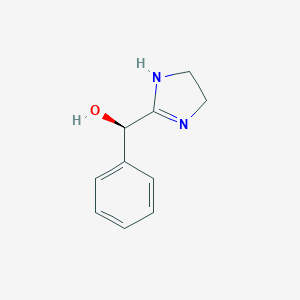
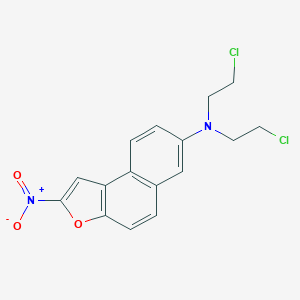
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
